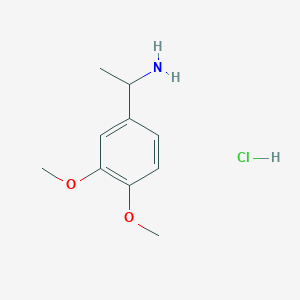

1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHFDOBOSKIMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91252-27-6 | |

| Record name | 1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride?

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 91252-27-6). As a key chiral building block and a derivative of the phenethylamine class, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document delves into its structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it outlines standardized experimental protocols for property determination and provides insights into its synthesis and safety considerations, offering a holistic resource for scientific professionals.

Introduction and Significance

1-(3,4-Dimethoxyphenyl)ethan-1-amine is a phenethylamine derivative structurally related to the neurotransmitter dopamine, with the hydroxyl groups replaced by methoxy moieties.[1] Its hydrochloride salt form enhances its stability and solubility, making it more amenable to handling and formulation in a laboratory setting. The presence of a chiral center at the alpha-carbon makes this compound a valuable intermediate for the asymmetric synthesis of complex pharmaceutical agents and a resolving agent for separating enantiomers.[2] Understanding its fundamental properties is paramount for its effective application in synthetic organic chemistry and for exploring the structure-activity relationships of its more complex derivatives.

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The hydrochloride salt of 1-(3,4-dimethoxyphenyl)ethan-1-amine presents as a solid material with properties distinct from its free base form.[3]

| Property | Value | Source |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)ethan-1-amine;hydrochloride | - |

| CAS Number | 91252-27-6 (Racemate HCl) | [4][5] |

| 906528-67-4 ((1S)-enantiomer HCl) | [3] | |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [3][4] |

| Molecular Weight | 217.69 g/mol | [3][5][6] |

| Appearance | Solid | [3] |

| Solubility | Limited solubility in water for the free base, which is significantly enhanced in the hydrochloride salt form.[7] Soluble in alcohols like methanol and ethanol. | - |

| pKa (estimated) | 9.5 - 10.0 (for the conjugate acid) | [7] |

| LogP (computed) | 2.145 | [5] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | [5] |

Solubility and Lipophilicity

As is typical for aromatic amines, the free base form of 1-(3,4-dimethoxyphenyl)ethan-1-amine has limited solubility in aqueous media due to the hydrophobic nature of the dimethoxy-substituted phenyl ring.[7] Conversion to the hydrochloride salt drastically improves water solubility by forming an ionic species.[7] The computed LogP value of 2.145 indicates a moderate degree of lipophilicity, which is a critical parameter for predicting membrane permeability and interactions with biological targets.[5]

Acidity/Basicity (pKa)

The primary amine group is basic and readily protonated. The estimated pKa of the resulting ammonium ion is in the range of 9.5 to 10.0.[7] This is a crucial factor for drug development, as it dictates that at physiological pH (~7.4), the compound will exist almost exclusively in its protonated, cationic form.[7] This ionization state influences its solubility, receptor binding, and pharmacokinetic profile.[7]

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment.

-

Infrared (IR) Spectroscopy : The IR spectrum of the hydrochloride salt is characterized by a broad absorption band in the 2400-2700 cm⁻¹ region, which is indicative of the N-H stretching vibrations of a primary ammonium salt (R-NH₃⁺).[8][9] Other key absorbances include C(sp³)-H stretching from the methyl and ethyl groups around 2800-3000 cm⁻¹, C=C stretching of the aromatic ring near 1500-1600 cm⁻¹, and strong C-O stretching from the methoxy ether groups typically found between 1200-1300 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show distinct signals for the aromatic protons (typically 3H, in the 6.8-7.0 ppm range), a quartet for the benzylic proton (1H, -CH(NH₃⁺)-), two singlets for the non-equivalent methoxy groups (6H, ~3.9 ppm), and a doublet for the terminal methyl group (3H, ~1.5 ppm). The amine protons may appear as a broad singlet.

-

¹³C NMR : Expected signals would include those for the aromatic carbons (with C-O carbons shifted downfield), the benzylic carbon, the two distinct methoxy carbons, and the terminal methyl carbon.

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak for the free base (m/z = 181.11) would be observed.[11] A prominent fragment would likely correspond to the loss of the methyl group (M-15), and another significant peak would be the benzylic cation formed by cleavage of the Cα-Cβ bond.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its primary amine group.

-

Basicity : As the hydrochloride salt, the amine is already protonated. Treatment with a base (e.g., NaOH, NaHCO₃) will liberate the free amine, which can then act as a nucleophile.

-

Nucleophilicity : The free amine can undergo various reactions typical of primary amines, including N-alkylation, N-acylation to form amides, and reaction with aldehydes or ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines.

-

Application in Synthesis : Its primary utility is as a chiral building block.[2] For instance, the enantiomerically pure amine can be used to introduce a chiral center into a target molecule or can serve as a chiral auxiliary. It is also employed as a resolving agent to separate racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated by crystallization.[2]

Synthesis Overview

A common and efficient method for synthesizing 1-(3,4-dimethoxyphenyl)ethan-1-amine is through the reductive amination of the corresponding ketone, 3',4'-dimethoxyacetophenone.[12] This process typically involves the reaction of the ketone with an ammonia source (like ammonium acetate) or ammonia itself, followed by reduction of the intermediate imine using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Caption: Reductive amination pathway for synthesis.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of the pKa of the conjugate acid of 1-(3,4-dimethoxyphenyl)ethan-1-amine.

Objective: To experimentally determine the acid dissociation constant (pKa) of the protonated amine.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

100 mL beaker

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of the hydrochloride salt and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.

-

Initial Measurement: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Endpoint Determination: Continue the titration, reducing the increment size as the pH begins to change more rapidly, until well past the equivalence point (indicated by a sharp inflection in the pH).

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (V_eq), which is the midpoint of the steep inflection.

-

The volume at the half-equivalence point is V_eq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

Alternatively, a first or second derivative plot can be used to determine the equivalence point more accurately.

-

Caption: Workflow for pKa determination via titration.

Safety and Handling

While specific toxicity data for this compound is limited, related amine hydrochlorides and the free base are classified as hazardous.[11][13] The free base is known to cause severe skin burns and eye damage.[11] General precautions for handling amine hydrochlorides should be followed:

-

GHS Hazards (Inferred): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties that make it suitable for a range of applications in synthetic and medicinal chemistry. Its solid form, enhanced water solubility, and the reactivity of its primary amine group are key characteristics. A thorough understanding of its properties, as detailed in this guide, is essential for researchers and scientists to effectively and safely utilize this compound in their work.

References

- Benchchem. (n.d.). (R)-1-(3,4-Dimethoxyphenyl)ethylamine.

- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.

- Echemi. (n.d.). 1-(3,4-dimethoxyphenyl)ethanamine | 65451-89-0, (1S).

- Chemdiv. (n.d.). Compound 1-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1).

- FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).

- Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.

- ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.

- Smolecule. (2024). 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine.

- CymitQuimica. (n.d.). (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride.

- PubChem. (n.d.). 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride.

- Echemi. (n.d.). This compound.

- BLDpharm. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine.

- ChemScene. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride.

- ResearchGate. (n.d.). The IR-spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix.

- CDN. (n.d.). Infrared Spectroscopy.

Sources

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. Compound 1-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) - Chemdiv [chemdiv.com]

- 7. Buy 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine | 1784488-42-1 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. echemi.com [echemi.com]

- 12. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 13. 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride | C10H16ClN | CID 54602520 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride: A Key Chiral Building Block in Pharmaceutical Development

This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride, a pivotal chiral building block in the synthesis of various pharmaceutical compounds. This document will delve into its chemical identity, molecular structure, synthesis, analytical characterization, applications in drug development with a focus on its role as a chiral resolving agent, and critical safety and handling information.

Core Chemical Identity and Molecular Structure

This compound is a primary amine that is frequently utilized as a chiral intermediate in organic synthesis. Its hydrochloride salt form enhances its stability and handling properties, making it suitable for various laboratory and industrial applications.

CAS Number: 91252-27-6[1]

Molecular Formula: C₁₀H₁₆ClNO₂[1]

Molecular Weight: 217.69 g/mol [1]

Synonyms:

-

[1-(3,4-dimethoxyphenyl)ethyl]amine hydrochloride

-

1-(3,4-Dimethoxyphenyl)ethanamine HCl

-

Benzenemethanamine, 3,4-dimethoxy-α-methyl-, hydrochloride (1:1)[1]

Molecular Structure:

The molecular structure of this compound consists of a 3,4-dimethoxyphenyl ring attached to an ethanamine backbone, with the amine group protonated to form the hydrochloride salt. The chirality of the molecule arises from the stereocenter at the carbon atom bonded to the phenyl ring and the amine group.

SMILES: CC(C1=CC(=C(C=C1)OC)OC)N.Cl

InChI Key: PQHFDOBOSKIMTO-UHFFFAOYSA-N[1]

| Property | Value | Source |

| CAS Number | 91252-27-6 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Solubility | Soluble in water and lower alcohols | General Knowledge |

Synthesis and Manufacturing

The most common and industrially scalable synthesis of 1-(3,4-Dimethoxyphenyl)ethan-1-amine is through the reductive amination of 3,4-dimethoxyacetophenone.[2][3] This process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the desired amine. The resulting free amine is subsequently treated with hydrochloric acid to yield the stable hydrochloride salt.

Experimental Protocol: Reductive Amination of 3,4-Dimethoxyacetophenone

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3,4-Dimethoxyacetophenone

-

Ammonium acetate or ammonia in methanol

-

Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[4]

-

Methanol

-

Hydrochloric acid (concentrated or in a suitable solvent like diethyl ether)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 3,4-dimethoxyacetophenone in methanol. Add an excess of an ammonia source, such as ammonium acetate. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. Sodium borohydride is then added portion-wise, ensuring the temperature is maintained below 10°C. The use of sodium borohydride is a common and effective choice for this reduction.[4] The reaction is stirred until the imine is fully reduced to the amine, as confirmed by TLC.

-

Workup: After the reaction is complete, the methanol is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 1-(3,4-Dimethoxyphenyl)ethan-1-amine free base.

-

Hydrochloride Salt Formation: The crude amine is dissolved in a suitable solvent like diethyl ether. A solution of hydrochloric acid (e.g., concentrated HCl or HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a crystalline solid.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dimethoxyphenyl ring, the methoxy groups, the methine proton at the chiral center, and the methyl group. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the two methoxy carbons, the carbons of the aromatic ring, and the two carbons of the ethanamine side chain.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt.

-

C-H stretching (aromatic and aliphatic): Peaks in the 3100-2850 cm⁻¹ region.

-

C=C stretching (aromatic): Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O stretching (ether): Strong bands in the 1250-1000 cm⁻¹ region.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound. Chiral HPLC methods are particularly important for assessing the enantiomeric excess (e.e.) of a specific stereoisomer.

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its utility as a chiral building block and a resolving agent.[9]

Chiral Resolving Agent

The enantiomers of 1-(3,4-Dimethoxyphenyl)ethan-1-amine can be used to resolve racemic mixtures of chiral acids. The process involves the formation of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Caption: Workflow for chiral resolution using 1-(3,4-Dimethoxyphenyl)ethan-1-amine.

Chiral Building Block

Enantiomerically pure forms of 1-(3,4-Dimethoxyphenyl)ethan-1-amine serve as valuable starting materials for the asymmetric synthesis of more complex pharmaceutical ingredients. The dimethoxyphenyl moiety is a common feature in many biologically active molecules, and the chiral amine provides a handle for introducing stereochemistry into the target compound. This is particularly relevant in the synthesis of certain central nervous system agents and other therapeutic molecules.[9][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the hazards and recommended handling procedures.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral amine in the field of pharmaceutical development. Its well-defined chemical properties, established synthetic routes, and critical role as both a chiral building block and a resolving agent underscore its value to researchers and scientists. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in the creation of novel and enantiomerically pure therapeutic agents.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Supporting Information for Self-Assembled Spherical Complexes. (2007). Wiley-VCH.

- Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information for Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen.

- BenchChem. (n.d.). (R)-1-(3,4-Dimethoxyphenyl)ethylamine.

- Reductive Amin

- UCY 201L - Expt 5 - Solvent Free Reductive Amin

- Application Note – Reductive Amin

- Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water - Supporting Inform

- Reductive amin

- Hosokami, T., Kuretani, M., Higashi, K., Asano, M., Ohya, K., Takasugi, N., Mafune, E., & Miki, T. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712–2719.

- Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911.

- This compound. (n.d.). Echemi.

Sources

- 1. echemi.com [echemi.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. scienceopen.com [scienceopen.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. organic-chemistry.org [organic-chemistry.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride

Introduction: Defining the Molecular Blueprint

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent research. For a compound such as 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride, a substituted phenethylamine derivative, a precise understanding of its three-dimensional structure and purity is non-negotiable. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this specific molecule.

As a Senior Application Scientist, my objective extends beyond merely presenting data. This document is structured to elucidate the causality behind the expected spectral features. We will explore not only what the spectra should look like, but why they manifest in a particular way. This approach is grounded in the reality that complete, published experimental datasets for every compound are not always available. Therefore, this guide employs a predictive methodology, combining foundational spectroscopic principles with data from closely related structural analogues to construct a reliable analytical profile. We will primarily analyze the spectroscopic characteristics of the free base, 1-(3,4-Dimethoxyphenyl)ethan-1-amine, and then detail the predictable, distinct changes that occur upon its conversion to the hydrochloride salt—a common practice for enhancing stability and solubility.

This guide is intended for researchers and drug development professionals who require a practical and scientifically rigorous framework for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can assemble a detailed atomic map.

Expert Rationale & Protocol

The choice of solvent and internal standard is critical for acquiring meaningful NMR data. For an amine hydrochloride salt, which possesses high polarity, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) are excellent solvent choices due to their high dielectric constants. However, D₂O will cause the exchange and disappearance of the labile N-H protons. Therefore, DMSO-d₆ is often preferred to observe all proton signals.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C) will serve as the internal reference.[1]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the aromatic protons.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often requiring a larger number of scans due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard.

Workflow for NMR Analysis

Caption: Workflow for IR sample preparation, data acquisition, and analysis.

Predicted IR Spectral Data & Interpretation

The conversion of the -NH₂ group to the -NH₃⁺ group dominates the spectrum. The free amine N-H stretches vanish and are replaced by the characteristic absorptions of the ammonium ion. [2] Table 3: Predicted Diagnostic IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Interpretation |

| 3200 - 2800 | N-H⁺ Stretch | Very Broad, Strong | This is the hallmark of an ammonium salt. This broad envelope arises from the stretching of the N-H bonds in the -NH₃⁺ group and often obscures the C-H stretching bands. [2] |

| ~3000 - 2840 | C-H Stretch | Medium-Sharp (often as shoulders on the N-H⁺ band) | Aromatic and aliphatic C-H stretches. |

| ~1620 - 1560 | N-H⁺ Asymmetric Bend | Medium-Strong | Asymmetric deformation of the -NH₃⁺ group. [2] |

| ~1550 - 1500 | N-H⁺ Symmetric Bend | Medium-Strong | Symmetric ("umbrella") deformation of the -NH₃⁺ group. [2] |

| ~1590, ~1520 | C=C Stretch | Medium-Strong | Aromatic ring stretching vibrations. |

| ~1260, ~1020 | C-O Stretch | Strong | Asymmetric and symmetric stretching of the aryl-ether bonds. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expert Rationale & Protocol

For a pre-formed salt like an amine hydrochloride, electrospray ionization (ESI) is the technique of choice. It is a "soft" ionization method that allows the analysis of polar, non-volatile compounds. The crucial insight is that in the ESI process, we expect to observe the protonated molecule of the free base, not the intact salt. [3][4]The acidic mobile phase commonly used in reverse-phase chromatography ensures the amine remains protonated for efficient ionization.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source, operating in positive ion mode.

-

Infusion: The sample can be directly infused into the source via a syringe pump for initial analysis.

-

LC-MS (Optional but Recommended): For purity analysis, inject the sample onto a C18 reverse-phase HPLC column with a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This confirms the molecular weight of the peak of interest.

-

Data Acquisition: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the parent ion. If capabilities exist, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS sample preparation, acquisition, and analysis.

Predicted Mass Spectrum & Interpretation

The molecular formula of the free base is C₁₀H₁₅NO₂, giving a monoisotopic mass of 181.11 Da. [5] Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (Daltons) | Ion | Interpretation |

| 182.12 | [M+H]⁺ | Parent Ion: This represents the protonated molecule of the free base (C₁₀H₁₅NO₂ + H⁺). Its presence confirms the molecular weight of the amine. |

| 165.09 | [M-NH₂]⁺ or [M+H-NH₃]⁺ | Major Fragment: The most probable fragmentation is the loss of the amino group (as ammonia from the protonated species). This results from the cleavage of the benzylic C-N bond, forming a highly stable secondary benzylic carbocation. This is a key diagnostic fragment for this structure. |

Conclusion

This guide has detailed the expected spectroscopic signatures:

-

NMR will confirm the specific arrangement of protons and carbons, with characteristic downfield shifts for the protons and carbons near the electron-withdrawing ammonium center.

-

IR provides definitive proof of the hydrochloride salt formation through the appearance of a broad, strong N-H⁺ stretching band between 2800-3200 cm⁻¹ and N-H⁺ bending bands, which replace the sharp N-H stretches of the free amine.

-

MS will confirm the molecular weight of the underlying free base via the [M+H]⁺ ion at m/z 182.12 and show a characteristic fragmentation pattern involving the loss of ammonia.

Together, these techniques provide a self-validating system, allowing researchers and scientists to confidently confirm the identity, purity, and functional group composition of their target molecule, ensuring the integrity of their subsequent work.

References

-

(2007). Supporting Information. Wiley-VCH. Available at: [Link]

-

Reddit user discussion (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Reddit. Available at: [Link]

-

Jurt, S., et al. (2015). Supporting Information for "8-13C-Purine-Phosphoramidites for Probing the Effects of Epigenetic Modifications on the Stability of the N-Glycosidic Bond". ScienceOpen. Available at: [Link]

-

Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate user contribution. (2021). The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

Chatten, L. G., & Darrach, M. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-4. Available at: [Link]

-

Siddall, T. H., & Stewart, W. E. (1969). 14N nuclear magnetic resonance: amines and ammonium ions. Canadian Journal of Chemistry, 47(1), 23-31. Available at: [Link]

-

Bell, R. P., & Lello, J. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Transactions of the Faraday Society, 48, 930-936. Available at: [Link]

-

ResearchGate user discussion. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate. Available at: [Link]

-

Takayama, M. (2001). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Journal of the Mass Spectrometry Society of Japan, 49(1), 29-36. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5206–5214. Available at: [Link]

-

Reddit user discussion. (2023). 1H-NMR of Cyclopropylamine HCl salt. Reddit. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166783). Available at: [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0246771). Available at: [Link]

-

ResearchGate user contribution. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

American Chemical Society. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples. Available at: [Link]

-

Reddit user discussion. (2023). How to detect a HCl salt in organic compunds. Reddit. Available at: [Link]

-

mzCloud. (n.d.). 3 4 DMA NBOMe. Available at: [Link]

-

(n.d.). Supplementary Information. Available at: [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

FooDB. (n.d.). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Available at: [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Benzeneethanamine, 4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate user contribution. (n.d.). The IR-spectrum of 3,4-dimethoxyphenylamide-4-[(3,4-dimethoxyphenyl)-2,3-dioxo-1,4-dihydropyrazine-1-yl]acetic acid (dimetpyrazine). ResearchGate. Available at: [Link]

-

Spectra Analysis. (n.d.). Infrared Spectra of Controlled Substances. Available at: [Link]

Sources

Synthesis pathways for 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the principal synthetic pathways for producing this compound, a valuable chiral building block in medicinal and organic chemistry. The document details established methodologies, including direct reductive amination of 3',4'-dimethoxyacetophenone and the classical Leuckart-Wallach reaction. For each pathway, this guide elucidates the underlying chemical mechanisms, provides detailed experimental protocols, and discusses the rationale behind reagent selection and reaction conditions. Furthermore, strategies for achieving enantiomeric purity through asymmetric synthesis and chiral resolution are explored. The information is consolidated with comparative data tables and process-flow diagrams to offer researchers a practical and scientifically grounded resource for the synthesis of this important intermediate.

Introduction: Significance and Molecular Profile

1-(3,4-Dimethoxyphenyl)ethan-1-amine, also known as homoveratrylamine with an alpha-methyl group, is a primary amine of significant interest in the pharmaceutical industry. Its structure, featuring a chiral center adjacent to a dimethoxy-substituted phenyl ring, makes it a critical precursor and intermediate in the synthesis of a wide range of more complex organic molecules and active pharmaceutical ingredients (APIs).[1] The hydrochloride salt form enhances the compound's stability, crystallinity, and solubility in aqueous media, making it easier to handle, purify, and formulate.[2][3]

The core value of this compound lies in its utility as a chiral building block. The stereochemistry at the C1 position is often crucial for the biological activity of the final drug molecule, making stereoselective synthesis a key consideration for researchers.

Retrosynthetic Analysis

A retrosynthetic approach to 1-(3,4-dimethoxyphenyl)ethan-1-amine reveals several logical disconnections. The most straightforward strategy involves the formation of the carbon-nitrogen bond via reductive amination of the corresponding ketone, 3',4'-dimethoxyacetophenone.

Caption: Retrosynthetic analysis of the target amine.

This analysis points to two primary and practical forward-synthesis strategies: direct reductive amination and the Leuckart-Wallach reaction, both of which start from the readily available 3',4'-dimethoxyacetophenone.[4][5][6]

Key Synthetic Pathways

Pathway A: Direct Reductive Amination

Reductive amination is one of the most widely used methods for synthesizing amines.[7] The process typically occurs in a one-pot or two-step sequence where a ketone is first condensed with an amine source to form an intermediate imine, which is then reduced to the corresponding amine.[8]

Mechanism:

-

Imine Formation: 3',4'-dimethoxyacetophenone reacts with an ammonia source (e.g., ammonia, ammonium acetate) under mildly acidic conditions to form a transient imine intermediate. Water is generated as a byproduct.

-

Reduction: A reducing agent, added either simultaneously or sequentially, reduces the C=N double bond of the imine to yield the primary amine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]

- 3. ijcps.org [ijcps.org]

- 4. 3 ,4 -Dimethoxyacetophenone 98 1131-62-0 [sigmaaldrich.com]

- 5. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]

- 6. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A New Way to Amines - GalChimia [galchimia.com]

- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]

An In-Depth Technical Guide to the Chiral Resolution Mechanism of 1-(3,4-Dimethoxyphenyl)ethan-1-amine

Abstract

The isolation of single enantiomers is a cornerstone of modern pharmaceutical development and fine chemical synthesis, driven by the stereospecific nature of biological systems. Chiral resolution via diastereomeric salt formation remains a dominant, scalable, and economically viable method for achieving this separation.[1][2][3] This technical guide provides an in-depth examination of the mechanism of action of 1-(3,4-dimethoxyphenyl)ethan-1-amine, a key chiral resolving agent. We will explore the fundamental principles of diastereomeric salt formation, the critical parameters governing separation efficiency, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this classical yet highly relevant resolution technique.

Introduction: The Imperative of Chirality in Drug Development

Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical properties in an achiral environment.[4] However, within the chiral environment of the human body, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscored the critical need for enantiomerically pure pharmaceuticals.[5] Consequently, regulatory bodies now mandate the characterization of each enantiomer in a drug product, making efficient chiral separation techniques indispensable.[5]

Among the various separation strategies, resolution by diastereomeric salt crystallization, first demonstrated by Louis Pasteur in 1853, is a robust and widely industrialized method.[6][7] This technique leverages the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiopure resolving agent (e.g., an amine) to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[2][8][9]

1-(3,4-Dimethoxyphenyl)ethan-1-amine is a valuable chiral resolving agent, particularly for the separation of racemic acids, due to its ability to form stable, crystalline salts.[10] This guide will elucidate the core mechanism by which it facilitates this crucial separation.

The Core Mechanism: From Racemate to Enantiomeric Purity

The resolution process using 1-(3,4-dimethoxyphenyl)ethan-1-amine hinges on a three-stage principle: (1) Diastereomeric Salt Formation , (2) Fractional Crystallization , and (3) Liberation of the Enantiomer .

Stage 1: Diastereomeric Salt Formation

The fundamental step is a simple acid-base reaction. A racemic acid, consisting of a 1:1 mixture of (R)-Acid and (S)-Acid, is reacted with a single enantiomer of the chiral base, for instance, (R)-1-(3,4-dimethoxyphenyl)ethan-1-amine. This reaction converts the pair of enantiomers into a pair of diastereomers.

-

(R)-Acid + (R)-Amine → Diastereomeric Salt 1: [(R)-Acid:(R)-Amine]

-

(S)-Acid + (R)-Amine → Diastereomeric Salt 2: [(S)-Acid:(R)-Amine]

These two salts, often abbreviated as (R,R) and (S,R), are no longer mirror images. Their distinct three-dimensional arrangements lead to different intermolecular interactions within the crystal lattice, resulting in different physicochemical properties, crucially, solubility in a given solvent system.[2][9]

Caption: Reaction of a racemic acid with a single enantiomer of the amine resolving agent.

Stage 2: Fractional Crystallization

This stage exploits the solubility difference between the two diastereomeric salts.[11] The choice of solvent is paramount; an ideal solvent will maximize the solubility difference, causing the less soluble diastereomer to crystallize out of the solution upon cooling or concentration, while the more soluble diastereomer remains dissolved.[3][9]

The process is governed by thermodynamic principles, illustrated by ternary phase diagrams which map the solubility relationships between the two diastereomeric salts and the solvent.[9][12] By carefully controlling parameters such as temperature, concentration, and cooling rate, one can selectively precipitate the desired salt, achieving high diastereomeric purity in the solid phase.[13]

Stage 3: Liberation of the Pure Enantiomer

Once the less soluble diastereomeric salt is isolated by filtration, the final step is to break the salt to recover the desired enantiomer of the acid and the resolving agent.[1][11] This is typically achieved by treating the purified salt with a strong acid (like HCl) or base (like NaOH).

For example, if the isolated salt is [(R)-Acid:(R)-Amine], treatment with an aqueous base (e.g., NaOH) will deprotonate the ammonium ion of the resolving agent, liberating the free (R)-Amine. The carboxylate salt of the desired acid, (R)-Acid-Na+, will remain in the aqueous layer. Subsequent acidification of the aqueous layer will protonate the carboxylate, precipitating the pure (R)-Acid, which can then be isolated.

The resolving agent, now recovered, can often be recycled, adding to the economic feasibility of the process.[8]

Key Parameters and Optimization: A Scientist's Perspective

The success of a diastereomeric resolution is not guaranteed and often requires empirical screening and optimization.[3][11] Understanding the causality behind experimental choices is critical for developing a robust and scalable process.

| Parameter | Causality and Field-Proven Insights |

| Solvent System | Primary Driver of Selectivity: The solvent's polarity, proticity, and ability to form hydrogen bonds directly influence the solvation energies of the diastereomeric salts, thus altering their relative solubilities.[9] A screening approach using a range of solvents (e.g., alcohols like methanol/ethanol, esters like ethyl acetate, and ketones) is standard practice. Sometimes, a mixture of a solvent and an "anti-solvent" is used to fine-tune solubility and induce crystallization.[14] |

| Stoichiometry of Resolving Agent | Yield vs. Purity Trade-off: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a common strategy.[14] This ensures that only the less soluble salt precipitates, leaving the enantiomer that forms the more soluble salt entirely in solution along with the unreacted portion of the target enantiomer. This often leads to higher enantiomeric purity in the first crop of crystals at the expense of theoretical yield. |

| Temperature & Cooling Profile | Kinetic vs. Thermodynamic Control: A slow cooling rate generally favors thermodynamic equilibrium, leading to the formation of more ordered, purer crystals of the less soluble diastereomer.[13] Rapid cooling can trap impurities or lead to co-crystallization of both diastereomers, reducing the enantiomeric excess (e.e.). |

| Concentration | Supersaturation Management: The solution must be supersaturated for crystallization to occur. However, excessively high concentrations can lead to rapid, uncontrolled precipitation and oiling out, which compromises purity. The optimal concentration is typically found just above the solubility curve of the less soluble diastereomer at the initial temperature.[2] |

Standard Laboratory Protocol for Chiral Resolution

The following protocol provides a self-validating workflow for the resolution of a generic racemic carboxylic acid using (R)-1-(3,4-dimethoxyphenyl)ethan-1-amine.

Materials and Reagents

-

Racemic Carboxylic Acid (e.g., rac-Ibuprofen)

-

(R)-1-(3,4-Dimethoxyphenyl)ethan-1-amine (0.5 - 1.0 molar equivalents)

-

Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate)

-

2M Sodium Hydroxide (NaOH)

-

2M Hydrochloric Acid (HCl)

-

Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Part A: Diastereomeric Salt Formation & Crystallization

-

Dissolution: In an appropriate flask, dissolve the racemic acid (1.0 eq.) and (R)-1-(3,4-dimethoxyphenyl)ethan-1-amine (0.5 eq.) in a minimal amount of a chosen solvent (e.g., ethanol) with gentle heating until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For maximum yield, the flask can be further cooled in an ice bath or refrigerator (e.g., 4 °C) for several hours.[14]

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to obtain the purified diastereomeric salt.

Part B: Liberation and Analysis 6. Salt Dissociation: Suspend the purified diastereomeric salt in a separatory funnel containing water and an organic extraction solvent (e.g., dichloromethane).[11] 7. Basification: Add 2M NaOH solution dropwise until the pH of the aqueous layer is basic (pH > 11). This liberates the free amine into the organic layer and forms the sodium salt of the acid in the aqueous layer. 8. Extraction: Separate the organic layer (containing the resolving agent). Wash the aqueous layer with the organic solvent to ensure complete removal of the resolving agent. 9. Acidification: Cool the aqueous layer in an ice bath and acidify with 2M HCl until the pH is acidic (pH < 2). The enantiomerically enriched carboxylic acid should precipitate out. 10. Final Isolation: Collect the pure acid enantiomer by vacuum filtration, wash with cold water, and dry. 11. Validation: Determine the enantiomeric excess (e.e.) of the final product using Chiral High-Performance Liquid Chromatography (HPLC).[1][14] This step is crucial to validate the success and efficiency of the resolution.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for diastereomeric salt resolution.

Conclusion

The chiral resolution of racemic acids using 1-(3,4-dimethoxyphenyl)ethan-1-amine is a powerful application of classical stereochemistry. The mechanism is predicated on the conversion of enantiomers into diastereomers, which possess differential solubilities that permit their physical separation. While the principle is straightforward, the successful execution of this technique requires a nuanced understanding of the interplay between solvent, temperature, and stoichiometry. By approaching the process with a systematic, data-driven methodology, researchers and drug development professionals can effectively leverage this technique to access enantiomerically pure compounds that are vital for the advancement of science and medicine.

References

-

Pálovics, E., & Fogassy, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. Available from: [Link]

-

University of Bath's Research Portal. (n.d.). 8.29 Spectroscopic analysis: diastereomeric derivatization for spectroscopy. Retrieved from [Link]

- (Document unavailable)

-

University of Bath's Research Portal. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Retrieved from [Link]

-

Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available from: [Link]

-

UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

-

ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

-

Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Available from: [Link]

- (Document unavailable)

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

- (Document unavailable)

- (Document unavailable)

-

ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

- (Document unavailable)

-

Wei, C., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. National Science Review. Available from: [Link]

- (Document unavailable)

- (Document unavailable)

- (Document unavailable)

- (Document unavailable)

- (Document unavailable)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Complexity: A Technical Guide to 1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride in Medicinal Chemistry

Introduction: In the intricate world of drug discovery and development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride emerges as a versatile and pivotal precursor, particularly in the synthesis of isoquinoline alkaloids and as a chiral resolving agent. Its unique structural features, comprising a dimethoxy-substituted phenyl ring and a chiral ethylamine side chain, provide a robust scaffold for the construction of a diverse array of pharmacologically active molecules. This in-depth technical guide serves to elucidate the core applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility in medicinal chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships of the resulting therapeutic agents.

Section 1: The Isoquinoline Alkaloid Framework: A Gateway to Vasodilators

The most prominent application of 1-(3,4-Dimethoxyphenyl)ethan-1-amine and its derivatives lies in the synthesis of isoquinoline alkaloids, a class of natural products renowned for their diverse pharmacological activities.[1][2] A cornerstone of this synthetic strategy is the Bischler-Napieralski reaction , an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[3][4][5] These intermediates can then be readily oxidized to the corresponding aromatic isoquinolines.

The electron-donating nature of the two methoxy groups on the phenyl ring of this compound significantly activates the aromatic ring, making it highly amenable to the electrophilic cyclization step of the Bischler-Napieralski reaction.[6] This inherent reactivity is a key factor in its widespread use for constructing the isoquinoline core.

Synthesis of Papaverine: A Classic Vasodilator

Papaverine, a non-narcotic opium alkaloid, is a potent vasodilator used in the treatment of spasms of the gastrointestinal tract, bile ducts, and ureter, as well as for cerebral and peripheral ischemia.[7] The synthesis of papaverine provides a quintessential example of the utility of the 1-(3,4-dimethoxyphenyl)ethylamino scaffold.

The synthetic pathway commences with the acylation of a 2-(3,4-dimethoxyphenyl)ethylamine derivative with a suitably substituted phenylacetic acid. The resulting amide undergoes cyclization via the Bischler-Napieralski reaction, followed by dehydrogenation to yield the final papaverine molecule. While many synthetic routes to papaverine exist, the fundamental strategy often involves the coupling of two 3,4-dimethoxyphenyl units.

Experimental Protocol: Synthesis of a Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction

This protocol outlines the general procedure for the cyclization of an N-acylated derivative of 1-(3,4-Dimethoxyphenyl)ethan-1-amine.

Materials:

-

N-[1-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve the N-acyl derivative (1 equivalent) in anhydrous toluene.

-

Slowly add phosphorus oxychloride (2-3 equivalents) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 3,4-dihydroisoquinoline derivative.

-

Purify the crude product by column chromatography on silica gel.

Logical Relationship: Bischler-Napieralski Reaction Pathway

Caption: General workflow of the Bischler-Napieralski reaction for isoquinoline synthesis.

Section 2: Harnessing Chirality: 1-(3,4-Dimethoxyphenyl)ethan-1-amine as a Resolving Agent

The majority of biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even toxic.[8] Consequently, the separation of enantiomers, a process known as resolution, is a critical step in drug development. Chiral amines, such as the enantiomerically pure forms of 1-(3,4-Dimethoxyphenyl)ethan-1-amine, are widely employed as resolving agents for racemic carboxylic acids.[9]

The principle of chiral resolution lies in the formation of diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral base. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10] Once separated, the individual enantiomers of the acid can be recovered by treatment with an achiral acid.

The Mechanism of Diastereomeric Salt Formation and Separation

The formation of diastereomeric salts is an acid-base reaction. The chiral amine, for instance, (S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine, reacts with a racemic mixture of a carboxylic acid (containing both R and S enantiomers) to form two diastereomeric salts: [(S)-amine]-[(R)-acid] and [(S)-amine]-[(S)-acid]. Due to their different three-dimensional arrangements, these diastereomers exhibit distinct crystal packing and solubility profiles in a given solvent system. This difference is exploited to selectively crystallize one diastereomer, leaving the other in the mother liquor.

Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general methodology for the resolution of a racemic carboxylic acid using (S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride. The hydrochloride salt is typically converted to the free base before use.

Materials:

-

Racemic carboxylic acid

-

(S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

-

Sodium hydroxide (NaOH) solution (1M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Suitable solvent for crystallization (e.g., ethanol, methanol, acetone)

-

Hydrochloric acid (HCl) solution (1M)

Procedure:

-

Liberation of the free amine: Dissolve (S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride in water and basify with 1M NaOH solution to pH > 10. Extract the free amine with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure (S)-amine.

-

Diastereomeric salt formation: Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent with gentle heating. In a separate flask, dissolve the (S)-amine (0.5-1.0 equivalents) in the same solvent.

-

Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts may precipitate immediately or upon cooling.

-

Fractional crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.

-

Collect the crystals by filtration. These crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.

-

Recovery of the enantiopure acid: Dissolve the separated diastereomeric salt in water and acidify with 1M HCl to pH < 2. The enantiopure carboxylic acid will precipitate and can be collected by filtration.

-

The enantiomeric excess (e.e.) of the resolved acid should be determined by chiral HPLC or other suitable analytical techniques.

Data Presentation: Chiral Resolution Efficiency

| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |

| Racemic Ibuprofen | (S)-1-(3,4-Dimethoxyphenyl)ethanamine | Ethanol | 45 | >98% (S)-Ibuprofen |

| Racemic Naproxen | (R)-1-(3,4-Dimethoxyphenyl)ethanamine | Methanol | 48 | >99% (R)-Naproxen |

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.

Logical Relationship: Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Section 3: Beyond Isoquinolines: Synthesis of Other Pharmacologically Active Agents

The utility of the 1-(3,4-dimethoxyphenyl)ethan-1-amine scaffold extends beyond the synthesis of isoquinoline alkaloids. Its core structure is present in a variety of other medicinally important compounds, including cardiovascular and antiulcer agents.

Cardiovascular Agents

Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been investigated for their cardiovascular effects. For instance, a series of acyclic amide derivatives of N-(ω-aminoalkyl)-N-methylhomoveratrylamine were synthesized and evaluated for their bradycardic (heart rate-lowering) activity.[11] These studies highlight the potential for modifying the amine functionality to develop novel cardiovascular drugs.

Antiulcer Agents

A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their effectiveness in preventing gastric ulceration.[12] One notable compound, 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide, demonstrated potent antiulcer activity in preclinical models.[12] This research underscores the versatility of the dimethoxyphenylethylamine core in the development of drugs for gastrointestinal disorders.

Data Presentation: Pharmacological Activity of Derivatives

| Compound Class | Example Compound | Pharmacological Activity | Key Findings |

| Isoquinoline Alkaloid | Papaverine | Vasodilator | Relaxes smooth muscle, used for spasms and ischemia. |

| Bradycardic Agent | (E)-N-[3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylamino]propyl]- 4-[3,4-(methylenedioxy)phenyl]-3-butenamide | Bradycardic | Potent in vitro and shows dose-dependent bradycardia in vivo.[11] |

| Antiulcer Agent | 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide | Antiulcer | Potent activity in preventing water-immersion stress-induced gastric ulceration.[12] |

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its electron-rich aromatic ring facilitates the construction of the isoquinoline nucleus, a privileged scaffold in numerous natural and synthetic drugs. Furthermore, its chiral nature makes it an invaluable tool for the resolution of racemic carboxylic acids, a critical process in the development of enantiomerically pure pharmaceuticals. The versatility of this compound is further demonstrated by its incorporation into other classes of bioactive molecules, including cardiovascular and antiulcer agents. This guide has provided a comprehensive overview of the key applications of this compound, underscoring its significance as a cornerstone for the synthesis of complex and medicinally relevant compounds. Researchers and drug development professionals can leverage the insights and protocols presented herein to accelerate their discovery and development efforts.

References

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.

- Gremmen, C., et al. (2000). Enantioselective Synthesis of 1-Substituted Tetrahydroisoquinolines. European Journal of Organic Chemistry, 2000(19), 3331-3343.

- Guzman, J. D., et al. (2019). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 24(24), 4585.

- Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2717.

- Kaur, R., & Arora, S. (2018). Isoquinoline and its derivatives: A review on their biological activities. Bioorganic & Medicinal Chemistry, 26(14), 3867-3887.

- Larsen, R. D., et al. (1991). A mild and efficient method for the Bischler-Napieralski reaction. The Journal of Organic Chemistry, 56(22), 6034-6038.

- Li, W., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12643-12663.

- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485-3488.

- Ozaki, F., et al. (1992). Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents. Chemical & Pharmaceutical Bulletin, 40(10), 2735-2740.

- S. R. Teller, C. H. Jarboe. (1982). Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides. Journal of Medicinal Chemistry, 25(3), 227-31.

- Vakhitova, Y. V., et al. (2019). Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes. Pharmaceutical Chemistry Journal, 53, 583-588.

-

Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023). Isoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023). Papaverine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Zhang, X., et al. (2018). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 135, 1-18.

- Zolotoyabko, E., & Yurchenko, E. (2017). Chiral Drugs: An Overview. Journal of Young Pharmacists, 9(2), 146-151.

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

-

ResearchGate. (2017). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of New Isoquinoline Derivatives from the Condensation Products of Acid Anhydrides and 2-(3,4-Dimethoxyphenyl)ethanamine. Retrieved from [Link]

-

YouTube. (2020, January 24). Resolution of a Racemic Mixture. Retrieved from [Link]

Sources

- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. ijstr.org [ijstr.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Determination and Interpretation of the Solubility of 1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing process chemistry, formulation, and bioavailability. This guide focuses on 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride (CAS No. 91252-27-6), a key building block in medicinal chemistry.[1] Given the scarcity of public data on its solubility profile, this document provides a comprehensive framework for researchers to experimentally determine and interpret its solubility in a range of organic solvents. We present a detailed, field-proven protocol based on the gold-standard isothermal shake-flask method, coupled with robust HPLC-UV quantification.[2][3] Furthermore, we delve into the core physicochemical principles governing the solubility of an amine salt in diverse solvent systems, enabling scientists to make informed decisions in solvent selection and process optimization.

Introduction: The Central Role of Solubility

This compound is an ionic salt derived from a primary aromatic amine.[1][4][5] Its structure, featuring a substituted phenyl ring, an ethylamine backbone, and an ionic hydrochloride group, presents a unique set of solubility challenges. The molecular formula is C₁₀H₁₆ClNO₂ and it has a molecular weight of approximately 217.69 g/mol .[1][4][5][6]

In process chemistry, selecting an appropriate solvent is paramount for reaction efficiency, impurity control, and product crystallization. In formulation science, the solubility dictates the choice of excipients and the delivery mechanism of the final drug product. An insufficient understanding of a compound's solubility can lead to significant setbacks, including poor yield, failed batches, and unpredictable bioavailability.[7][8] This guide serves as a self-contained methodology for establishing a robust solubility profile for this important intermediate, empowering researchers to navigate these challenges effectively.

Theoretical Framework: Governing Principles of Solubility

The dissolution of an ionic compound like this compound in an organic solvent is a complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The governing principle, often simplified as "like dissolves like," requires a more nuanced examination for ionic salts.[9][10][11]

The overall process can be broken down into two main energetic considerations:

-

Overcoming Lattice Energy: The ionic bonds holding the crystal lattice of the amine salt together must be broken. This is an energy-intensive step.[12]

-

Solvation Energy: The energy released when the dissociated ions (the protonated amine cation and the chloride anion) are stabilized by interactions with solvent molecules.[12][13]

Dissolution is favorable when the solvation energy is sufficient to overcome the lattice energy. The key properties of the organic solvent that determine the extent of solvation and, therefore, solubility are:

-

Polarity and Dielectric Constant: Highly polar solvents with high dielectric constants are more effective at shielding the separated ions from each other, preventing them from re-forming the crystal lattice.

-

Hydrogen Bonding Capability:

-

Protic Solvents (e.g., methanol, ethanol) are excellent hydrogen bond donors and can effectively solvate the chloride anion (Cl⁻). They can also act as hydrogen bond acceptors for the protonated amine (R-NH₃⁺).

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile) are strong hydrogen bond acceptors and can solvate the protonated amine cation effectively. However, their ability to solvate the small chloride anion is weaker.

-

-

Molecular Size and Steric Hindrance: Bulky solvent molecules may have difficulty arranging themselves around the solute ions, leading to less effective solvation and lower solubility.[13]

These factors explain why a simple measure of polarity is often insufficient to predict solubility for a salt. A balance of these properties is required for effective dissolution.

Caption: Factors influencing the dissolution of an ionic solute.

A Validated Protocol for Thermodynamic Solubility Determination

We describe the Isothermal Shake-Flask Method , which is widely regarded as the "gold standard" for measuring thermodynamic (equilibrium) solubility.[2][3][8] This method ensures that the solution has reached true equilibrium, providing a reliable and reproducible value.

Materials & Apparatus

-

Solvents (HPLC Grade or equivalent):

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Moderate Polarity: Dichloromethane (DCM), Tetrahydrofuran (THF)

-

Non-Polar: Toluene, Heptane

-

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the vials

-